(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl){4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone
Overview
Description
(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl){4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone is a complex organic compound featuring a piperazine core substituted with pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl){4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, which are then coupled with the piperazine core under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl){4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the pyrazole or piperazine rings are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce new functional groups onto the pyrazole or piperazine rings.
Scientific Research Applications
(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl){4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl){4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and piperazine derivatives, such as:
- 1-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]piperazine
- 4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine
- Various substituted pyrazole-piperazine hybrids
Uniqueness
(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl){4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-chloro-2,5-dimethylpyrazol-3-yl)-[4-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN6O/c1-5-24-11-14(12(2)20-24)10-22-6-8-23(9-7-22)17(25)16-15(18)13(3)19-21(16)4/h11H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRIEIUDGATHKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN2CCN(CC2)C(=O)C3=C(C(=NN3C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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